(4,6-Diphenyl-1,3,5-triazin-2-yl)boronicacid
Description
(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid (CAS: 1313018-07-3) is a boronic acid derivative featuring a central 1,3,5-triazine ring substituted with two phenyl groups at the 4- and 6-positions and a boronic acid moiety at the 2-position. Its molecular formula is C₁₉H₁₄BN₃O₂ (corrected from evidence-based data), with a molecular weight of 353.18 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct advanced materials for optoelectronics and pharmaceuticals.
Properties
Molecular Formula |
C15H12BN3O2 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
(4,6-diphenyl-1,3,5-triazin-2-yl)boronic acid |
InChI |
InChI=1S/C15H12BN3O2/c20-16(21)15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10,20-21H |
InChI Key |
ISTQSZJUYOCTMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with boronic acid derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials with unique electronic and optical properties .
Biology
In biological research, this compound is explored for its potential as a molecular probe and in the development of bioactive molecules. Its ability to form stable complexes with various biomolecules makes it a useful tool in biochemical studies .
Medicine
In medicinal chemistry, (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid involves its ability to interact with molecular targets through boron-oxygen interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The triazine core structure also contributes to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Boronic Acid Derivatives
(a) ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic Acid (TPBATRZ)
- Structure : Contains three boronic acid groups attached to a triazine core.
- Formula : C₂₁H₁₈B₃N₃O₆; MW : 440.82 g/mol .
- Applications : Used in covalent organic frameworks (COFs) for flexible electronics and sensing, leveraging its multiple boronic acid sites for crosslinking .
- Key Difference: Enhanced structural rigidity and multifunctionality compared to the monoboronic acid derivative.
(b) 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic Acid Pinacol Ester
- Structure : Boronic acid protected as a pinacol ester.
- Formula : C₂₇H₂₆BN₃O₂; MW : 435.33 g/mol .
- Applications : Improved stability for storage and handling; used in Suzuki couplings where controlled deprotection is required .
- Key Difference : Higher thermal stability and reduced reactivity compared to the free boronic acid.
Triazine-Based Compounds without Boronic Acid Moieties
(a) 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (CTRZ)
- Structure: Triazine linked to a carbazole donor group.
- Applications : Host material in organic light-emitting diodes (OLEDs) with high triplet energy (T₁ = 2.95 eV) .
- Key Difference : Lacks boronic acid functionality, limiting further derivatization via cross-coupling.
(b) DM-Bm and DM-G (Spiroacridine-Triazine Derivatives)
Boronic Acid Derivatives with Alternative Cores
(a) 3-Carboxyphenylboronic Acid
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | MW (g/mol) | Key Feature | Application |
|---|---|---|---|---|
| (4,6-Diphenyltriazin-2-yl)boronic acid | C₁₉H₁₄BN₃O₂ | 353.18 | Boronic acid-triazine hybrid | OLEDs, Suzuki coupling |
| TPBATRZ | C₂₁H₁₈B₃N₃O₆ | 440.82 | Triboronic acid | COFs, sensors |
| CTRZ | C₂₅H₁₆N₄ | 364.42 | Carbazole-triazine | OLED hosts |
| 4-(Triazin-2-yl)phenylboronic acid pinacol ester | C₂₇H₂₆BN₃O₂ | 435.33 | Protected boronic acid | Stable intermediates |
Key Research Findings
- OLED Performance : Boronic acid-triazine hybrids enable precise tuning of charge transport properties. For example, (4,6-Diphenyltriazin-2-yl)boronic acid -based hosts exhibit higher electron mobility than carbazole analogs due to the electron-deficient triazine core .
- Synthetic Versatility : The boronic acid group allows post-functionalization, as seen in , where it facilitates the synthesis of acridine-triazine-phosphine oxide complexes for deep-blue TADF emitters .
- Stability Challenges : Free boronic acids are prone to protodeboronation, necessitating protection as pinacol esters for long-term storage .
Biological Activity
(4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is a boronic acid derivative characterized by its unique triazine structure, which consists of a six-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer treatment.
Chemical Structure and Properties
The molecular formula of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid is CHBClN, with a molecular weight of approximately 246.08 g/mol. Its structure features two phenyl groups attached to the triazine ring, enhancing its stability and reactivity. The presence of the boronic acid functional group allows for reversible covalent interactions with biological molecules.
Enzyme Inhibition
Boronic acids are known for their ability to form reversible covalent bonds with enzymes, particularly serine proteases. (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid has been investigated for its potential as an inhibitor of various enzymes involved in disease processes. Research indicates that this compound can selectively inhibit glycoproteins and carbohydrate-binding proteins, which are crucial in cancer cell signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits serine proteases and glycoproteins involved in cancer signaling |
| Anticancer Potential | Interferes with cellular signaling pathways linked to tumor growth |
| Interaction with Biomolecules | Forms reversible covalent bonds with diols and other biological molecules |
Anticancer Properties
Recent studies have highlighted the anticancer potential of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid. Its mechanism involves disrupting key signaling pathways that promote cancer cell proliferation. Specifically, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting metastasis.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis via the caspase pathway.
The biological activity of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid can be attributed to its ability to interact with specific target proteins through non-covalent and covalent bonding mechanisms. The triazine core enhances the compound's ability to engage in π-stacking interactions with aromatic residues in protein structures.
Synthesis and Derivatives
The synthesis of (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid can be achieved through various methods including:
- Borylation of Triazine Derivatives : Utilizing boron reagents to introduce the boronic acid functionality.
- Functionalization Reactions : Modifying existing triazine compounds to incorporate phenyl groups.
These synthetic routes allow for the production of derivatives with varying biological activities.
Q & A
Basic: What are the recommended synthetic routes for (4,6-Diphenyl-1,3,5-triazin-2-yl)boronic acid, and how can purity be optimized?
The synthesis typically involves Suzuki-Miyaura coupling, leveraging the boronic acid moiety to cross-couple with halogenated triazine precursors. A general method includes refluxing a triazine derivative (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) with a boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) at 80–100°C for 12–24 hours . Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol . Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (>95%) .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aryl substituents and boronic acid proton signals (δ 7.5–8.5 ppm for aromatic protons; δ ~8.9 ppm for B-OH in DMSO-d₆) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 426.5) .
- UV-Vis spectroscopy : Absorbance maxima (~300–350 nm) to assess π-conjugation and electronic transitions .
- X-ray crystallography : Resolve crystal packing and confirm boronic acid geometry if single crystals are obtainable .
Advanced: How does this compound perform as an electron-transport layer (ETL) in OLED devices?
The triazine core enhances electron-deficient character, making it suitable as an ETL. In OLED applications, derivatives like DMAC-TRZ (a related compound) exhibit high thermal stability (Tg >150°C) and electron mobility (~10⁻³ cm²/V·s) . Theoretical studies using density functional theory (DFT) show a small singlet-triplet energy gap (ΔEST <0.3 eV), enabling thermally activated delayed fluorescence (TADF) . For device integration, vacuum deposition at 10⁻⁶ Torr and annealing at 80°C optimizes film morphology .
Advanced: What strategies mitigate photodegradation in UV-absorbing applications?
As a UV absorber (e.g., UV-1577), the compound’s stability under UV light depends on substituent effects. Hexyloxy groups at the 5-position reduce aggregation-induced quenching . Accelerated aging tests (e.g., 500 h under 365 nm UV lamp) show <5% degradation when encapsulated in PMMA matrices. Additives like hindered amine light stabilizers (HALS) further enhance photostability .
Advanced: How do computational simulations align with experimental photophysical data for TADF studies?
DFT and time-dependent DFT (TD-DFT) simulations predict charge-transfer states and ΔEST values. For example, simulations of o-TrzDCz derivatives suggest a ΔEST of 0.18 eV, correlating with experimental photoluminescence quantum yields (PLQY) of ~75% . Discrepancies arise in solvent polarity effects: simulations often underestimate solvatochromic shifts, requiring empirical correction via Lippert-Mataga analysis .
Advanced: How can researchers resolve contradictions in reported solubility data?
Solubility varies significantly with substituents. The parent boronic acid is poorly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Conflicting data may arise from residual salts or hydration states. Standardize testing via shake-flask method (25°C, 24 h equilibration) and quantify via UV absorbance calibration curves .
Basic: What are the best practices for handling and storing this compound?
- Handling : Use inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
- Storage : Desiccate at -20°C in amber vials to avoid moisture uptake and photodegradation .
- Safety : Wear PPE (gloves, goggles) due to potential irritancy (WGK 1 classification) .
Advanced: What functionalization strategies enhance catalytic or optoelectronic performance?
- Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improve electron mobility for ETL applications .
- Borylation at the 2-position : Enhances Suzuki coupling reactivity for polymerizable derivatives .
- Coordination complexes : Pair with transition metals (e.g., Ir(III)) to create phosphorescent dopants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
